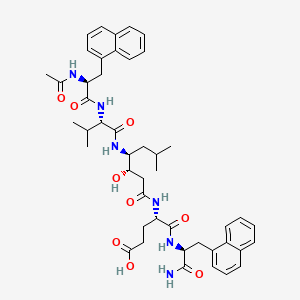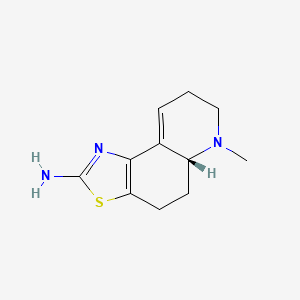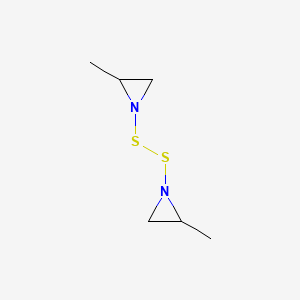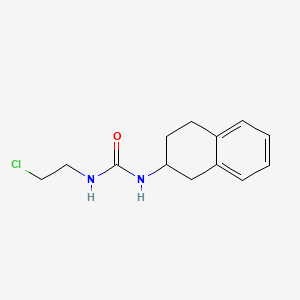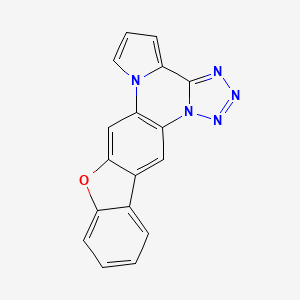
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline is a complex heterocyclic compound with a molecular formula of C17H9N5O and a molecular weight of 299.2863 . This compound is characterized by its unique structure, which includes fused benzofuran, pyrrole, tetrazole, and quinoxaline rings. Such intricate structures often exhibit interesting chemical and biological properties, making them valuable in various fields of scientific research.
Méthodes De Préparation
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.
Construction of the Pyrrole Ring: Pyrrole rings are often synthesized via Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Tetrazole Formation: Tetrazoles can be synthesized by the cycloaddition of azides with nitriles.
Quinoxaline Ring Formation: Quinoxalines are typically formed through the condensation of o-phenylenediamine with α-diketones.
Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the heterocyclic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to facilitate the desired transformations.
Applications De Recherche Scientifique
(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline has several applications in scientific research:
Chemistry: Its unique structure makes it a valuable compound for studying the reactivity and properties of fused heterocyclic systems.
Mécanisme D'action
The mechanism of action of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact pathways and molecular targets would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar compounds include other fused heterocyclic systems such as:
Pyrroloquinoxalines: Known for their biological activity and used in medicinal chemistry.
Tetrazoloquinoxalines: Explored for their antimicrobial and anticancer properties.
The uniqueness of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline lies in its combination of these rings, which may confer distinct chemical and biological properties not observed in the individual components.
Propriétés
Numéro CAS |
72499-68-4 |
|---|---|
Formule moléculaire |
C17H9N5O |
Poids moléculaire |
299.29 g/mol |
Nom IUPAC |
10-oxa-14,20,21,22,23-pentazahexacyclo[11.10.0.03,11.04,9.014,18.019,23]tricosa-1(13),2,4,6,8,11,15,17,19,21-decaene |
InChI |
InChI=1S/C17H9N5O/c1-2-6-15-10(4-1)11-8-14-13(9-16(11)23-15)21-7-3-5-12(21)17-18-19-20-22(14)17/h1-9H |
Clé InChI |
DQJYGZSMHOBMOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5C6=NN=NN46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


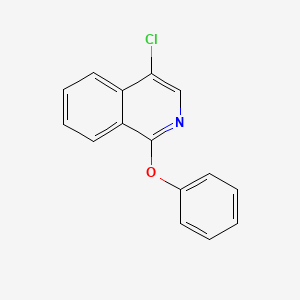

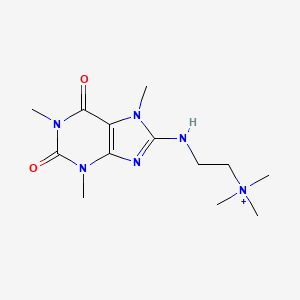
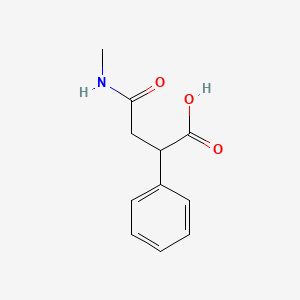

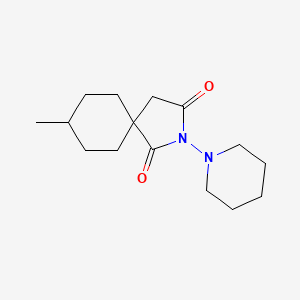
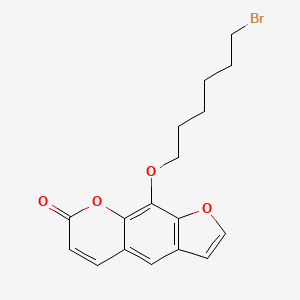
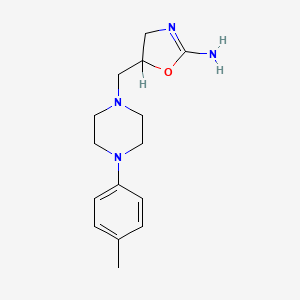
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
